molecular formula C18H24N4O2 B2910923 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide CAS No. 2034317-23-0

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide

Número de catálogo B2910923
Número CAS: 2034317-23-0
Peso molecular: 328.416
Clave InChI: IZMJTYQLWOTRGX-SHTZXODSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a critical role in cell proliferation, apoptosis, and DNA repair. Overexpression of CK2 has been linked to various cancers, making it an attractive target for cancer therapy. CX-4945 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mecanismo De Acción

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide targets the ATP-binding site of CK2, inhibiting its activity and downstream signaling pathways. CK2 plays a critical role in cell survival and proliferation by phosphorylating various substrates, including p53, AKT, and NF-κB. Inhibition of CK2 by N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide leads to the downregulation of these pathways, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide has been shown to have both biochemical and physiological effects. In preclinical studies, it has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide has also been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis. In addition, N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide has been shown to have anti-inflammatory effects and may have potential therapeutic applications in autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide is its specificity for CK2, which reduces off-target effects and toxicity. N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide has also been shown to have good pharmacokinetic properties, including oral bioavailability and good tissue penetration. However, N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide has some limitations in lab experiments. It has a short half-life, which may limit its efficacy in some cancer types. In addition, N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide has been shown to have some cytotoxic effects on normal cells, which may limit its therapeutic window.

Direcciones Futuras

There are several future directions for research on N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide. One area of interest is the development of combination therapies that target CK2 and other signaling pathways. N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and combination therapies may further enhance its efficacy. Another area of interest is the development of biomarkers to predict response to N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide. CK2 is overexpressed in many cancer types, but not all patients may respond to N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide. Identification of biomarkers may help to identify patients who are most likely to benefit from treatment. Finally, there is a need for further evaluation of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide in clinical trials. Although N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide has shown promising results in preclinical studies, its efficacy and safety in humans need to be further evaluated.

Métodos De Síntesis

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide can be synthesized using a multi-step process that involves the reaction of cyclohexanone with 3-cyanopyrazine-2-carboxylic acid, followed by a series of transformations to introduce the cyclopentylacetamide moiety. The final product is obtained in high yield and purity through recrystallization.

Aplicaciones Científicas De Investigación

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide has been extensively studied in preclinical models of cancer and has shown potent anti-tumor activity both in vitro and in vivo. It has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide has been evaluated in various cancer types, including breast, prostate, lung, and pancreatic cancer, and has shown promising results.

Propiedades

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c19-12-16-18(21-10-9-20-16)24-15-7-5-14(6-8-15)22-17(23)11-13-3-1-2-4-13/h9-10,13-15H,1-8,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMJTYQLWOTRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.